(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane
Description
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane (CAS 1443327-44-3) is a sulfane derivative characterized by a benzyl group substituted with chlorine (4-position) and fluorine (3-position), linked via a sulfur atom to a 4-chlorophenyl moiety. Its molecular formula is C₁₃H₉Cl₂FS, with a molecular weight of 287.18 g/mol, and it is commercially available at 97% purity . The compound’s structure combines electron-withdrawing halogens (Cl, F), which influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZZIYKUCUSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=C(C=C2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chlorine and fluorine atoms. The sulfanylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfanyl compound reacts with the chlorophenyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts, controlled reaction temperatures, and pressures are common in industrial settings to ensure the desired product is obtained in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of (4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane as an anticancer agent. Research indicates that compounds similar to this sulfane can selectively inhibit the proliferation of tumor cells and induce apoptosis while sparing normal cells. For instance, a patent describes methods for treating cancers such as breast and prostate cancer using compounds with similar structures .
Key Findings:
- Cell Lines Tested: The efficacy of the compound was evaluated using various cell lines, including MCF-7 (breast cancer), BT-20 (estrogen-unresponsive breast cancer), and LnCaP (prostate cancer) cells. Results indicated that at concentrations of 2.5 µM and 5.0 µM, significant cell death was observed in tumor cells, while normal fibroblast cells maintained high viability .
- Mechanism of Action: The compound appears to block specific signaling pathways associated with cell growth and survival, enhancing apoptosis in cancerous cells .
Protective Effects Against Ionizing Radiation
Another significant application of this compound is its protective effect against the cytotoxic effects of ionizing radiation. Research suggests that pre-treatment with certain aryl sulfones can protect normal cells from radiation-induced damage .
Mechanism:
- The protective mechanism involves the modulation of cellular stress responses, potentially enhancing the resilience of normal cells while sensitizing cancer cells to radiation therapy.
Drug Development Potential
The unique structural characteristics of this compound position it as a candidate for further drug development. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications .
Applications in Drug Formulation:
- Combination Therapies: Studies have indicated that combining this compound with established chemotherapeutic agents like paclitaxel can enhance therapeutic efficacy while reducing toxicity to normal cells .
- Pharmacokinetics: Initial findings suggest favorable pharmacokinetic profiles for fluorinated compounds in clinical settings, warranting further exploration into their use as antiviral or anticancer therapeutics .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Properties | Inhibits tumor cell proliferation and induces apoptosis | Significant cell death in cancer cell lines |
| Protective Effects | Protects normal cells from ionizing radiation | Modulates stress responses |
| Drug Development Potential | Enhances metabolic stability and bioavailability | Favorable pharmacokinetic profiles |
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the sulfanylmethyl group can engage in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among sulfane analogs lie in the position and type of substituents on the benzyl and phenyl groups. These variations impact physical properties, synthetic pathways, and reactivity.
Table 1: Structural Comparison of Selected Sulfane Compounds
Key Observations :
- Halogen Positioning : The target compound’s 3-fluoro and 4-chloro substituents on the benzyl group distinguish it from analogs like (4-chlorophenyl)(4-nitrophenyl)sulfane, which features a nitro group .
- Electron-Withdrawing Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in compounds) increase electrophilicity at the sulfur atom compared to halogens .
Key Observations :
- Catalyst Efficiency : Cu–OMS-2 enables moderate-to-high yields (60–85%) for aryl thioethers , while FeTPPCl achieves 83% yields for allyl-sulfane derivatives .
- Purification : Commercial availability of the target compound suggests optimized large-scale synthesis, though specific protocols are undisclosed .
Physicochemical and Spectroscopic Properties
Molecular Weight and Polarity :
Spectroscopic Data :
- 1H NMR : In , sulfane compounds show characteristic aromatic proton shifts at δ 7.2–8.0 ppm, influenced by substituents. For example, nitro groups deshield adjacent protons, shifting signals upfield .
- 13C NMR : Carbon signals for -SCCl groups typically appear at δ 125-135 ppm, while fluorine substituents cause splitting in adjacent carbons .
Biological Activity
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. Characterized by a unique structure featuring both chlorinated and fluorinated aromatic rings, this compound may exhibit significant interactions with biological systems, making it a candidate for further pharmacological exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A sulfane group, which may contribute to various biological interactions.
- Chlorine and fluorine substituents that can enhance lipophilicity and alter the electronic properties of the compound.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:
- Antimicrobial Activity : Preliminary studies indicate that organosulfur compounds can exhibit antimicrobial properties. The presence of halogen substituents may enhance this activity by altering membrane permeability or inhibiting key metabolic pathways in microorganisms.
- Anticancer Properties : Organosulfur compounds have been shown to affect cancer cell proliferation. The specific structural features of this compound may allow it to interact with tubulin or other cellular targets, potentially disrupting mitotic processes.
- Enzyme Inhibition : Some studies suggest that sulfane compounds can act as enzyme inhibitors, affecting pathways involved in inflammation or cancer progression.
The proposed mechanisms through which this compound may exert its biological effects include:
- Nucleophilic Attack : The sulfur atom in sulfane groups can participate in nucleophilic reactions, possibly interacting with electrophilic centers in proteins or nucleic acids.
- Electrophilic Aromatic Substitution : The aromatic rings may undergo electrophilic substitution reactions, which could modify biomolecules and influence cellular signaling pathways.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds provide insight into its potential activity:
Table 1: Biological Activities of Related Organosulfur Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
